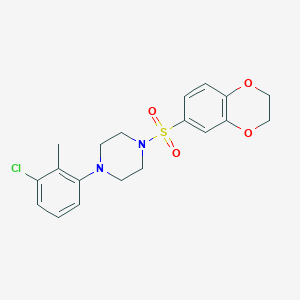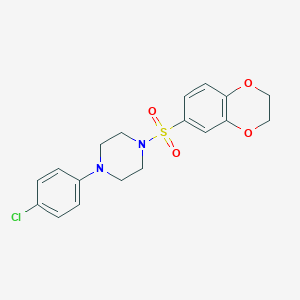![molecular formula C17H19ClN2O2S B245580 1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as mCPP and has been extensively studied for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of mCPP is complex and not yet fully understood. It is known to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. mCPP also has affinity for other serotonin receptors, including 5-HT2C, 5-HT3, and 5-HT7. The exact mechanism of how mCPP interacts with these receptors and how this affects its pharmacological properties is still being studied.
Biochemical and Physiological Effects
mCPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can lead to changes in mood and behavior. mCPP has also been found to increase heart rate, blood pressure, and body temperature. These effects are thought to be mediated by its interactions with serotonin receptors in the brain and peripheral nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using mCPP in lab experiments is its ability to selectively target serotonin receptors. This allows researchers to study the effects of serotonin on different physiological and biochemical processes. However, one limitation is that mCPP has been found to have off-target effects, which can complicate data interpretation. Additionally, mCPP has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on mCPP. One area of interest is its potential use as a therapeutic agent for psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with different serotonin receptors. Finally, there is a need for more research on the long-term effects of mCPP and its potential for abuse.
Synthesemethoden
The synthesis of mCPP involves the reaction of 2-chlorophenylpiperazine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure mCPP. This method has been widely used to synthesize mCPP for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
MCPP has been used in various scientific research studies due to its pharmacological properties. It has been found to act as a serotonin receptor agonist and antagonist, which makes it a useful tool for studying the role of serotonin in the brain. Additionally, mCPP has been used to investigate the effects of serotonin on mood, behavior, and cognition.
Eigenschaften
Molekularformel |
C17H19ClN2O2S |
|---|---|
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-6-8-15(9-7-14)23(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
XPHOXJLMLHUSRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)




![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
